10-Butylbenzo[g]pteridine-2,4(3H,10H)-dione
Description
Properties
CAS No. |
55432-32-1 |
|---|---|
Molecular Formula |
C14H14N4O2 |
Molecular Weight |
270.29 g/mol |
IUPAC Name |
10-butylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C14H14N4O2/c1-2-3-8-18-10-7-5-4-6-9(10)15-11-12(18)16-14(20)17-13(11)19/h4-7H,2-3,8H2,1H3,(H,17,19,20) |
InChI Key |
LRJZEQPKFQVNKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C3C1=NC(=O)NC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Butylbenzo[g]pteridine-2,4(3H,10H)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of a substituted benzene derivative with a pteridine precursor in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and specific solvents to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 10-Butylbenzo[g]pteridine-2,4(3H,10H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
Chemistry: The compound serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: It has been investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Research has explored its potential as an antimalarial agent and its ability to interact with specific biological targets.
Industry: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-Butylbenzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as the suppression of disease-causing pathogens or the modulation of metabolic pathways.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : Longer alkyl chains (e.g., butyl, dodecyl) increase logP values compared to methyl or ethyl groups. For example, a trimethyl derivative has logP = 0.44 , while butyl substitution likely raises this further, enhancing membrane permeability.
- Spectral Properties : The 10-butyl derivative exhibits absorption maxima in the visible range (e.g., λmax ~450 nm in DMF), comparable to other flavins but with redshifted features due to electron-donating alkyl groups .
Functionalized and Aromatic Derivatives
Substituents with electron-withdrawing or donating groups modulate electronic properties:
Key Observations :
- Electronic Effects: Electron-withdrawing groups (e.g., Br, CF₃) redshift absorption spectra, while electron-donating groups (e.g., methoxy, dimethylamino) enhance fluorescence quantum yields .
- Applications : Brominated derivatives serve as intermediates in cross-coupling reactions, while pyrene conjugates enable sensing applications .
Multi-Substituted Derivatives
Compounds with substitutions at multiple positions exhibit unique behavior:
Biological Activity
10-Butylbenzo[g]pteridine-2,4(3H,10H)-dione is a compound belonging to the pteridine family, characterized by its unique structure and potential biological activities. This article aims to explore its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pteridine core with a butyl group and a dione functionality, which are essential for its biological interactions.
Pharmacological Properties
Research has indicated that derivatives of benzo[g]pteridine compounds exhibit various pharmacological activities. The following are notable properties associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : Compounds related to benzo[g]pteridine have been investigated for their anti-inflammatory potential. In vitro studies demonstrated the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) .
- Antiproliferative Activity : The antiproliferative effects on cancer cell lines have also been noted. Certain derivatives exhibited significant inhibition of cell proliferation in various assays .
The mechanisms underlying the biological activities of this compound are still being elucidated. However, some proposed mechanisms include:
- Cytokine Modulation : The compound may modulate cytokine production in immune cells, leading to reduced inflammation and altered immune responses .
- Inhibition of Cell Proliferation : By interfering with cell cycle progression or inducing apoptosis in cancer cells, this compound could prevent tumor growth .
Case Studies
- Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of several pteridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound showed promising activity against strains like MRSA .
- Anti-inflammatory Research : In another study focusing on inflammatory responses in vitro, this compound was tested for its ability to inhibit cytokine production in PBMCs. The results showed a significant reduction in IL-6 and TNF-α levels upon treatment with this compound .
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
